Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate

Description

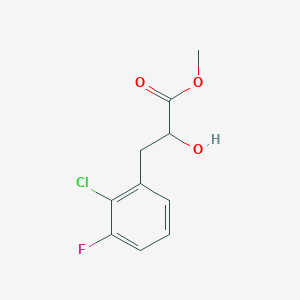

Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate is an aryl-substituted hydroxypropanoate ester featuring a chlorine atom at the 2-position and a fluorine atom at the 3-position on the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it a compound of interest in pharmaceutical and agrochemical research. For example, Methyl 3-(2-chlorophenyl)-2-hydroxypropanoate (CAS 133373-32-7) shares a similar backbone but lacks the fluorine substituent , while Methyl 3-(2,4-dichlorophenyl)-2-hydroxypropanoate (CAS 989-38-8) incorporates an additional chlorine atom .

Properties

Molecular Formula |

C10H10ClFO3 |

|---|---|

Molecular Weight |

232.63 g/mol |

IUPAC Name |

methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate |

InChI |

InChI=1S/C10H10ClFO3/c1-15-10(14)8(13)5-6-3-2-4-7(12)9(6)11/h2-4,8,13H,5H2,1H3 |

InChI Key |

KGSSVLWOTYVPCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(CC1=C(C(=CC=C1)F)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate typically involves the esterification of 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: 3-(2-chloro-3-fluorophenyl)-2-oxopropanoate.

Reduction: 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanol.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins that play a role in inflammation or cell proliferation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate and related compounds:

*Molecular weight calculated based on formula.

Key Observations:

Halogenation Effects: The dual halogenation (Cl and F) in the target compound likely enhances its electronic profile compared to mono-halogenated analogs. Dichlorinated analogs (e.g., 2,4-dichloro) exhibit higher molecular weights and lipophilicity, which could influence solubility and membrane permeability .

Stereochemical Considerations: Chiral analogs like (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate (CAS 124980-98-9) highlight the importance of enantiomeric purity in pharmaceutical applications. demonstrates enantiomeric ratios of 99:1 in related esters, achieved via controlled synthesis .

Synthetic Pathways: Synthesis of methyl hydroxypropanoates often involves thiol-ene reactions or esterification under mild conditions (e.g., triethylamine catalysis in dichloromethane) . The presence of fluorine or chlorine may necessitate modified reaction conditions to avoid dehalogenation.

Biological Activity

Methyl 3-(2-chloro-3-fluorophenyl)-2-hydroxypropanoate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article summarizes its biological activity, including its synthesis, mechanism of action, and relevant case studies.

- Molecular Formula : C10H10ClF

- Molecular Weight : 232.636 g/mol

- Structural Formula :

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Its structure suggests potential interactions with enzymes and receptors involved in cancer pathways. The compound has been noted for its ability to inhibit specific kinases, which are crucial in cancer cell proliferation and survival.

Anticancer Activity

Recent studies have investigated the anticancer properties of similar compounds and their derivatives, indicating that modifications to the phenyl group can significantly enhance biological activity. In particular, compounds with halogen substitutions, such as chlorine and fluorine, have shown promising results against various cancer cell lines.

Table 1: Anticancer Activity Comparison

| Compound | IC50 (μM) | Target Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound IVc (similar structure) | 1.47 | Breast Cancer Cell Lines |

| Compound VIc (similar structure) | TBD | Various Cancer Cell Lines |

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of this compound and evaluated their anticancer activity against the NCI-60 panel of human cancer cell lines. The results indicated that certain derivatives exhibited broad-spectrum activity, suggesting that structural modifications can enhance efficacy against specific cancer types .

- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxic effects on breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity .

- Mechanistic Insights : Further investigations into the mechanism revealed that these compounds could induce apoptosis through the activation of caspase pathways, leading to programmed cell death in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.